molecular formula C13H10O2 B119663 4-Hydroxybenzophenone CAS No. 1137-42-4

4-Hydroxybenzophenone

Cat. No. B119663
CAS RN: 1137-42-4
M. Wt: 198.22 g/mol
InChI Key: NPFYZDNDJHZQKY-UHFFFAOYSA-N
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Description

4-Hydroxybenzophenone is a white to beige fine crystalline powder . It is used in the field of organic synthesis and as a pharmaceutical intermediate of clomifene citrate .


Synthesis Analysis

A highly efficient protocol has been developed to synthesize 4-hydroxybenzophenones (4-HBP), with yields ranging from 80-99% . The method utilizes p-quinone methides (p-QMs) as substrates and involves a single-pot process . Other studies have also reported the synthesis of 4-HBP using Zeolite H-Beta and via esterification and Fries rearrangement .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzophenone has been studied using various techniques such as single crystal X-ray diffraction (XRD) studies . The presence of various functional groups has been identified using FTIR and FT-Raman spectra studies .


Chemical Reactions Analysis

4-Hydroxybenzophenone can effectively initiate crosslinking reactions of polyethylene molecules under UV photon excitation and will produce reaction by-products from carbonyl radicals . It has also been used in the synthesis of drugs .


Physical And Chemical Properties Analysis

4-Hydroxybenzophenone is a white to beige fine crystalline powder . The cut-off wavelength was observed around 357 nm . The dielectric studies of the grown 4-hydroxybenzophenone crystal were analyzed using the parallel plate capacitor method .

Scientific Research Applications

Degradation of Pollutants

4-Hydroxybenzophenone (4-OH-BP) has been a subject of interest due to its role in the degradation of pollutants. A study by Fang et al. (2021) explored the use of graphene oxide-modified PbO2 electrodes for the degradation of aquatic 4-OH-BP. This modification enhanced the performance of the electrodes in degrading 4-OH-BP, highlighting its potential in treating water contaminated with pharmaceutical and personal care products (PPCPs) (Fang et al., 2021).

Synthesis and Catalysis

In the field of synthesis and catalysis, 4-Hydroxybenzophenone has been used as a precursor in fine chemical and pharmaceutical industries. Yadav and George (2008) reported a novel method for synthesizing 4-hydroxybenzophenone via esterification and Fries rearrangement. This process utilized cesium-substituted heteropoly acid supported on clay, demonstrating a new approach for producing this compound (Yadav & George, 2008).

Photocatalysis

4-Hydroxybenzophenone has been applied in photocatalysis as well. Pastor-Pérez et al. (2013) investigated its use in the development of heterogeneous polymeric triplet photocatalysts. These photocatalysts were successfully applied in the photolysis of α-diazo β-keto esters under sustainable criteria, demonstrating the utility of 4-OH-BP in photocatalytic applications (Pastor-Pérez et al., 2013).

Environmental Impact

The environmental impact of 4-Hydroxybenzophenone is also a critical area of research. Casquero et al. (2020) studied the impact of 4-OHBP on earthworms, finding that it can affect the reproduction and mortality of these organisms. This research sheds light on the ecological consequences of 4-OHBP, commonly used in sunscreens and other products (Casquero et al., 2020).

Safety And Hazards

4-Hydroxybenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It may cause cancer and damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .

Future Directions

The 4-Hydroxybenzophenone Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing substantial growth, driven by several factors including technological advancements, increasing awareness of 4-Hydroxybenzophenone benefits, coupled with growing environmental concerns, and government initiatives promoting sustainability .

properties

IUPAC Name

(4-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFYZDNDJHZQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036684
Record name 4-Hydroxybenzophenone
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Molecular Weight

198.22 g/mol
Source PubChem
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Product Name

4-Hydroxybenzophenone

CAS RN

1137-42-4
Record name 4-Hydroxybenzophenone
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Record name 4-Hydroxybenzophenone
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Record name 4-Hydroxybenzophenone
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Record name Methanone, (4-hydroxyphenyl)phenyl-
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Record name 4-Hydroxybenzophenone
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Record name 4-hydroxybenzophenone
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Record name 4-HYDROXYBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.291 ml. of triethylamine, 0.275 ml. of isobutylchloroformate, and 0.594 g. of p-hydroxybenzophenone, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-water (99:1). The residue obtained by concentration of selected fractions, 0.492 g., is crystallized from ethyl acetate diluted with three volumes of hexane as the title compound, white free-flowing crystals, m.p. 73.8°-75.8° C., having Rf 0.5 (TLC on silica gel in ethyl acetate).
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Synthesis routes and methods II

Procedure details

7-hydroxy-4-methyl coumarin; 4-phenyl phenol; 2',4',5',7'-tetrabromo fluorescein (C.I. 453802); Thionin; 2-mercapto benzothiozole; 4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone; and 2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one.
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4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone
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2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
D Pegu, J Deb, C Van Alsenoy, U Sarkar - Spectroscopy Letters, 2017 - Taylor & Francis
… The 4-fluoro-4-hydroxybenzophenone molecule possesses large hyperpolarizability value … peak of the 4-fluoro-4-hydroxybenzophenone molecule is shifted toward the higher …
Number of citations: 37 www.tandfonline.com
VD Chaube, P Moreau, A Finiels, AV Ramaswamy… - Catalysis letters, 2002 - Springer
The single step selective synthesis of 4-hydroxybenzophenone (4-HBP/2-HBP = 2.1, selectivity for 4-HBP among 2- and 4-HBP = 67.7 wt%) at 95.3 wt% conversion level of benzoic …
Number of citations: 18 link.springer.com
GD Yadav, G George - Journal of Molecular Catalysis A: Chemical, 2008 - Elsevier
… most active and selective catalyst towards 4-hydroxybenzophenone in comparison with others. … The conversion of benzoic acid and selectivity for 4-hydroxybenzophenone at a phenol to …
Number of citations: 26 www.sciencedirect.com
F Barsotti, M Brigante, M Sarakha, V Maurino… - Photochemical & …, 2015 - Springer
The singlet and triplet excited states of 4-hydroxybenzophenone (4BPOH) undergo deprotonation in the presence of water to produce the anionic ground-state, causing fluorescence …
Number of citations: 11 link.springer.com
F Barsotti, G Ghigo, S Berto, D Vione - Photochemical & Photobiological …, 2017 - Springer
The photophysics and photochemistry of 4-hydroxybenzophenone (4HOBP) are interesting because they can give some insight into the behavior of humic material. Here we show that …
Number of citations: 8 link.springer.com
Y Lin, M He, X Zeng, X Sheng, S Wang, F Cui - Toxicology in Vitro, 2022 - Elsevier
… Our recent mechanistic study in mice showed that early life exposure to a major benzophenone metabolite, 4-hydroxybenzophenone (4HBP), disrupted endoplasmic reticulum (ER) …
Number of citations: 1 www.sciencedirect.com
NJ Cowley - 1998 - library-archives.canada.ca
… 4-hydroxybenzophenone ketyl radical in acetonitrile is suggested. Photoreduction by electron transfer to Form the 4-hydroxybenzophenone … abstraction from 4-hydroxybenzophenone. …
Number of citations: 3 library-archives.canada.ca
M Hoshino - Journal of Physical Chemistry, 1987 - ACS Publications
… 4-hydroxybenzophenone in ethanol solutions were carried out in the temperature range 77-300 K. The triplet state of 4-hydroxybenzophenone … of 4-hydroxybenzophenone shifts toward …
Number of citations: 8 pubs.acs.org
W Blakey, WI Jones, HA Scarborough - Journal of the Chemical …, 1927 - pubs.rsc.org
… The iodination of 4-hydroxybenzophenone in alkaline solution yielded the 3-iodo-derivative … 4-hydroxybenzophenone. A single nitro-group was introduced into 4-hydroxybenzophenone …
Number of citations: 2 pubs.rsc.org
KH Hong, G Sun - Carbohydrate Polymers, 2008 - Elsevier
… 4-hydroxybenzophenone, 4,4′-dihydroxybenzophenone, 4-chloro-4′-hydroxybenzophenone, … 4-Hydroxybenzophenone treated cotton fabric showed the most powerful antibacterial …
Number of citations: 90 www.sciencedirect.com

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